molecular formula C12H20O4 B097560 Diethyl 1,4-cyclohexanedicarboxylate CAS No. 19145-96-1

Diethyl 1,4-cyclohexanedicarboxylate

Cat. No. B097560
CAS RN: 19145-96-1
M. Wt: 228.28 g/mol
InChI Key: KRJHRNUTLDTSKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl 1,4-cyclohexanedicarboxylate derivatives has been explored through various methods. For instance, the synthesis of a triply 13C labeled molecule, diethyl 1-[(13C)methyl]-3-Phenyl(1,3-13C2)bicyclo[1.1.0]butane-exo,exo-2,4-dicarboxylate, was achieved without the use of a high vacuum line, employing 13CO2 from Ba13CO3 and achieving excellent yields through Grignard reagent carbonations and CO2 reduction . Another study focused on the synthesis of diethyl 2-aryl-4-hydroxy-4-methyl-6-(thio)semicarbazonocyclohexane-1,3-dicarboxylates, determining their structure through NMR spectroscopy and X-ray analysis . Additionally, the synthesis of stereoisomeric diethyl 2-aminocyclohexane-1,4-dicarboxylates was established by nucleophilic addition of ammonia, followed by hydrolysis and esterification .

Molecular Structure Analysis

The molecular and crystalline structure of diethyl 4-hydroxy-4-methyl-6-thiosemicarbazono-2-phenylcyclohexane-1,3-dicarboxylate was determined by X-ray analysis, providing insights into the arrangement of atoms within the molecule . The conformations of the stereoisomeric diethyl 2-aminocyclohexane-1,4-dicarboxylates were established by NMR spectroscopy, which is crucial for understanding the molecule's three-dimensional shape and potential reactivity .

Chemical Reactions Analysis

The chemical reactivity of diethyl 1,4-cyclohexanedicarboxylate derivatives has been explored in various contexts. For example, diethyl 4-phenylethynylazulene-1,3-dicarboxylate underwent a Friedel–Crafts-type ring closure when treated with polyphosphoric acid, leading to the formation of cyclopent[cd]azulene derivatives . In another study, diethyl 1,1-cyclopropanedicarboxylate was found to undergo ring-opening polymerization under anionic conditions, initiated by metallic sodium .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl 1,4-cyclohexanedicarboxylate derivatives are influenced by their molecular structure. For instance, poly(diethyl 1,1-cyclopropane dicarboxylate) is soluble in halogenated solvents and was characterized by GPC, IR, 1H, and 13C-NMR, with molecular weights ranging from low to moderate . The study of diethyl 2-aminocyclohexane-1,4-dicarboxylates revealed insights into their conformational behavior and reactivity, such as intramolecular cyclization to form bicyclic compounds . The synthesis of diethyl 1-(2-chloropropyl)-9-hydroxy-9-methyl-7-phenyl-1,4-diazaspiro[4.5]decane-6,8-dicarboxylate and its derivatives introduced a new stereogenic center, with the compounds fully characterized by various spectroscopic methods .

Scientific Research Applications

Antimicrobial Properties

Diethyl 1,4-cyclohexanedicarboxylate derivatives have been investigated for their potential as antimicrobial agents. A study highlighted the synthesis of a derivative that showed promising antimicrobial properties, particularly against Gram-negative bacteria like Acinetobacter baumannii and yeast like Candida pseudotropicalis (Shoaib, 2019).

Chemical Synthesis and Structure

The compound has been used in the synthesis of various derivatives with multiple stereogenic centers, indicating its versatility in organic chemistry. One study focused on the synthesis of such derivatives, demonstrating the compound's utility in creating complex chemical structures (Ismiyev et al., 2013).

Materials Science

In materials science, the compound has been explored for the development of biocompatible polymers. A study on multiblock copolyesters containing diethylene glycol 1,4-cyclohexanedicarboxylate sequences showed how its incorporation affects the crystallinity, thermal, and mechanical properties, as well as the degradation rate of the polymers, indicating its significance in the field of biomedical materials (Gigli et al., 2014).

Coordination Chemistry

Diethyl 1,4-cyclohexanedicarboxylate also plays a role in coordination chemistry. A study on the formation of metal-organic coordination networks used this compound, highlighting its ability to form complex structures in coordination compounds (Kim & Jung, 2002).

Polymer Science

Another study involved the synthesis of valuable polyester monomers and plasticizers using this compound, demonstrating its importance in the field of polymer science and its potential in the production of sustainable materials (Hu et al., 2018).

Future Directions

As an important intermediate and monomer, Diethyl 1,4-cyclohexanedicarboxylate has potential applications in the synthesis of polyester resins, polyamides, alkyds, and plasticizers . Its unique performance properties make it a promising material for future research and development.

properties

IUPAC Name

diethyl cyclohexane-1,4-dicarboxylate
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InChI

InChI=1S/C12H20O4/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h9-10H,3-8H2,1-2H3
Source PubChem
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InChI Key

KRJHRNUTLDTSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
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DSSTOX Substance ID

DTXSID0052469, DTXSID001248653
Record name Diethyl 1,4-cyclohexanedicarboxylate
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Record name 1,4-Diethyl trans-1,4-cyclohexanedicarboxylate
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Molecular Weight

228.28 g/mol
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Physical Description

Liquid
Record name 1,4-Cyclohexanedicarboxylic acid, 1,4-diethyl ester
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Product Name

Diethyl 1,4-cyclohexanedicarboxylate

CAS RN

72903-27-6, 19145-96-1
Record name Diethyl 1,4-cyclohexanedicarboxylate
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Record name 1,4-Cyclohexanedicarboxylic acid, 1,4-diethyl ester
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Record name 1,4-Cyclohexanedicarboxylic acid, 1,4-diethyl ester
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Record name Diethyl 1,4-cyclohexanedicarboxylate
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Record name 1,4-Diethyl trans-1,4-cyclohexanedicarboxylate
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Record name diethyl 1,4-cyclohexanedicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Lautenschlaeger, GF Wright - Canadian Journal of Chemistry, 1963 - cdnsciencepub.com
From consideration of electrical polarization and nuclear magnetic resonance measurements, 1,4-dimethylenecyclohexane and its exo-tetramethyl and tetraphenyl analogues have …
Number of citations: 30 cdnsciencepub.com
F Berthaud, S Narancic, M Boncheva - Toxicology in Vitro, 2011 - Elsevier
This study compared the evaporation and skin absorption profiles of four fragrance chemicals in in vitro skin penetration studies performed in conditions of airflows of low velocity with …
Number of citations: 9 www.sciencedirect.com
D Groen, F Berthaud, JA Bouwstra, C Chapuis… - … et Biophysica Acta (BBA …, 2014 - Elsevier
This paper describes two synthetic lipid models designed to replace human stratum corneum (SC) in studies of the impact of volatile organic chemicals on the molecular organization of …
Number of citations: 13 www.sciencedirect.com
R Al Hussainy, J Verbeek, D van der Born… - Journal of medicinal …, 2011 - ACS Publications
Here we describe the design, synthesis, and pharmacological profile of 5-HT 1A receptor ligands related to 1 (WAY-100635). The cyclohexyl moiety in 1 and its O-desmethylated …
Number of citations: 35 pubs.acs.org

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